1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride is a chemical compound with the CAS number 130260-20-7. It is classified under the category of amines and is specifically a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom. This compound features a complex molecular structure that includes a benzoquinolizine core, which contributes to its unique properties and potential applications in various scientific fields.
1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride can be classified as follows:
The synthesis of 1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride involves several key steps:
The synthetic routes are optimized for efficiency and cost-effectiveness in industrial production settings. Automated systems may be used to maintain precise control over reaction conditions and purification processes.
The molecular formula of 1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride is , with a molecular weight of approximately 347.32 g/mol. The structure can be represented with the following identifiers:
InChI=1S/C17H26N2O.2ClH/c1-18(2)8-5-11-20-16-12-14-6-3-9-19-10-4-7-15(13-16)17(14)19;;/h12-13H,3-11H2,1-2H3;2*1HCN(C)CCCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.ClThe boiling point of this compound is approximately 431.5 ºC at 760 mmHg with a flash point of 127.7 ºC. The logP value indicates its lipophilicity at approximately 4.38 .
1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For example:
The mechanism of action for 1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)- involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it binds to certain receptors and enzymes which modulate their activity and lead to physiological effects. Ongoing research aims to elucidate the exact pathways and targets involved in its action .
Key physical properties include:
Relevant chemical properties include:
The compound has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6